molecular formula C10H6BrNO B6165345 5-bromoquinoline-2-carbaldehyde CAS No. 1216005-48-9

5-bromoquinoline-2-carbaldehyde

Cat. No.: B6165345
CAS No.: 1216005-48-9
M. Wt: 236.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, which is an aromatic heterocyclic compound containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoquinoline is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

5-Bromoquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-bromoquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 5-Fluoroquinoline-2-carbaldehyde
  • 6-Bromoquinoline-4-carbaldehyde

Comparison: 5-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-chloroquinoline-3-carbaldehyde, the bromine atom at the 5-position may offer different steric and electronic effects, leading to distinct reaction pathways and applications .

Properties

CAS No.

1216005-48-9

Molecular Formula

C10H6BrNO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.